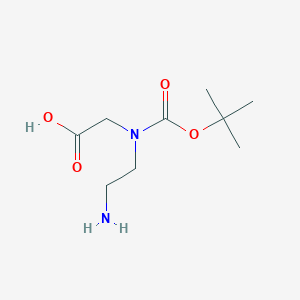

N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine

Description

N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine (CAS 72648-80-7) is a specialized amino acid derivative widely used in peptide synthesis and chemical biology. Its molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.30 g/mol . The compound features a glycine backbone modified with two functional groups:

- A tert-butoxycarbonyl (Boc) group, which serves as a temporary protective group for the amine, enabling selective deprotection under acidic conditions.

- A 2-aminoethyl side chain, which introduces an additional amine functionality for conjugation or further chemical modifications.

This dual-functional structure makes it valuable in constructing peptide nucleic acids (PNAs) , enzyme mimetics , and hybrid drug candidates . The Boc group enhances solubility in organic solvents like dichloroethane and DMF during synthesis , while the aminoethyl side chain facilitates crosslinking in peptoid membranes and combinatorial libraries .

Properties

CAS No. |

70889-94-0 |

|---|---|

Molecular Formula |

C9H18N2O4 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11(5-4-10)6-7(12)13/h4-6,10H2,1-3H3,(H,12,13) |

InChI Key |

XDGIJUUNOMQHSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Boc Protection of Glycine and Derivatives

The core strategy for preparing N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine involves the Boc protection of glycine or its derivatives, often starting from glycine esters or amino acid salts. The Boc group is introduced using tert-butyl dicarbonate (Boc2O) or related reagents under controlled pH and temperature conditions.

Acid-Catalyzed Boc Protection via tert-Butyl Glycinate Intermediates

- Glycine reacts with ethyl tert-butyl ester under acid catalysis to form tert-butyl glycinate intermediates.

- These intermediates are then reacted with tert-butyl dicarbonate in the presence of bases such as triethylamine or sodium carbonate to introduce the Boc group.

- The reaction is typically performed at room temperature with pH maintained between 7.5 and 9.0.

- Workup includes extraction with organic solvents (ethyl acetate or tert-butyl acetate), washing to neutral pH, drying, and crystallization.

- Yields reported are high, with product purity exceeding 99% by HPLC analysis.

Example from Patent CN103214383A:

| Step | Reagents & Conditions | Yield (kg) | Purity (%) |

|---|---|---|---|

| Boc protection of tert-butyl glycinate | tert-butyl dicarbonate, triethylamine, pH 7.5-8.5, RT | 231 | 99.6 |

| Boc protection with sodium carbonate | tert-butyl dicarbonate, sodium carbonate, pH 8.0-9.0, RT | 201 | 99.7 |

Use of O-tert-Butyl S-Phenyl Thiocarbonate

- A novel method involves reacting amino acids (including glycine) with O-tert-butyl S-phenyl thiocarbonate in the presence of a base such as tetramethylguanidine.

- The reaction is carried out in polar solvents like dimethyl sulfoxide (DMSO) or mixtures of water and lower alkanols (e.g., butanol).

- The reaction temperature ranges from 35°C to 100°C, typically 60-85°C, with reaction times from hours to days.

- Post-reaction treatment with hydrogen peroxide oxidizes residual thiophenol.

- Yields for glycine Boc-protection are around 60% under optimized conditions.

- This method minimizes racemization by controlling pH around 10 during the reaction.

Summary of reaction conditions from US Patent US3855238A:

| Amino Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Glycine | 1,1,3,3-Tetramethylguanidine | DMSO/water/butanol | 80 | 72 | 60 |

This method is versatile and applicable to various amino acids.

Synthesis via Alkylation and Hydrolysis Routes

Another approach involves multi-step synthesis starting from protected hydroxylamine derivatives:

- O-(2-(Tritylthio)ethyl)hydroxylamine is first synthesized by literature methods.

- The aminooxy group is Boc-protected using di-tert-butyl dicarbonate and sodium bicarbonate in aqueous tetrahydrofuran (THF).

- The Boc-protected intermediate is alkylated with methyl bromoacetate in the presence of sodium hydride in anhydrous dimethylformamide (DMF).

- Subsequent saponification of the methyl ester with trimethyltin hydroxide yields the target Boc-protected glycine derivative.

- Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Overall yields for this three-step process are around 19%.

Key reaction scheme and yields from recent literature:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Boc protection | Boc2O, NaHCO3, THF/H2O, 0°C to RT, 8 h | - | Quantitative |

| Alkylation | Methyl bromoacetate, NaH, DMF, RT, 8 h | - | - |

| Saponification | Trimethyltin hydroxide, reflux, 48 h | - | 44.5 (final isolated) |

Spectroscopic data confirm the structure and purity of the product.

Mitsunobu Reaction for N-(2-Aminoethyl)glycine Derivatives

- The Mitsunobu reaction has been employed to synthesize N-(2-aminoethyl)glycine derivatives starting from N-Boc-β-amino alcohols and o-nitrobenzenesulfonyl (o-NBS) protected amino acid esters.

- This method allows for chiral building block synthesis with high stereoselectivity.

- Deprotection steps follow to yield the desired Boc-protected amino acid derivatives.

- This approach is less common but useful for specialized derivatives.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Peptide Bond Formation

The Boc-protected amine allows controlled incorporation into peptide chains via solid-phase peptide synthesis (SPPS). The Boc group is retained during coupling, while the carboxylic acid is activated for amide bond formation.

Key Conditions:

-

Activation : Carbodiimide reagents (e.g., DIC or DCC) with HOBt or HOAt.

-

Solvents : DMF or dichloromethane (DCM).

-

Deprotection : Trifluoroacetic acid (TFA) selectively removes the Boc group post-coupling .

Example :

In SPPS, the compound couples to resin-bound peptides via its carboxylate group. After chain assembly, TFA cleaves the Boc group, exposing the amine for subsequent couplings .

Deprotection of the Boc Group

The Boc group is removed under acidic conditions, yielding the free amine for further functionalization.

Reaction Parameters:

-

Reagent : 20–95% TFA in DCM, often with scavengers (e.g., triisopropylsilane).

Applications :

Condensation Reactions

The compound participates in condensation to form larger biomolecules.

Notable Examples:

-

Ubiquitination : Used to synthesize ubiquitinated histones and Tau peptides by coupling to cysteine residues via a thioether linkage .

-

Biotinylation : Reacts with biotin-PEG4-acid to produce affinity probes .

Modification Reactions

The aminoethyl side chain and carboxyl group enable diverse post-synthetic modifications.

Documented Modifications:

Stability and Compatibility

-

SPPS Compatibility : Stable under Fmoc chemistry conditions, including piperidine deprotection .

-

Cys Tolerance : Does not require orthogonal protection for cysteine residues during synthesis .

-

Thermal Stability : Melting point ranges between 80–90°C, ensuring robustness in varied reaction conditions.

Enzymatic Validation

Synthetic peptides derived from this compound retain structural integrity, as confirmed by:

-

Deubiquitination Assays : Treatment with deubiquitinating enzymes (DUBs) cleaves ubiquitin conjugates, confirming proper folding .

-

HPLC/MS Analysis : Validates purity and correct mass-to-charge ratios .

Research Findings

-

Efficiency : The Boc group enables high-yield couplings (44–72%) in SPPS, with minimal side reactions .

-

Versatility : Compatible with phosphorylation, acetylation, and biotinylation, supporting diverse biochemical applications .

-

Structural Integrity : Enzymatic assays and spectroscopic analyses confirm that synthetic products maintain native folding .

This compound’s utility in peptide synthesis is underscored by its compatibility with multiple modifications and robust stability under standard reaction conditions.

Scientific Research Applications

N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of protein structure and function.

Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.

Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine involves its ability to participate in peptide bond formation and other biochemical reactions. The Boc protecting group provides stability during synthesis and can be selectively removed to expose reactive sites. The aminoethyl group can interact with various molecular targets, facilitating the formation of desired products.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Comparisons

(a) Protective Group Stability

- The Boc group in this compound is acid-labile (cleaved with TFA), making it compatible with Fmoc-based solid-phase synthesis . In contrast, Boc-Aeg(Fmoc) retains Fmoc, which requires basic conditions (piperidine) for removal .

- N-t-Butyl Glycine Hydrochloride lacks a Boc group, relying on a permanent tert-butyl substituent, limiting its use in sequential deprotection strategies .

(b) Side Chain Reactivity

- The aminoethyl group in this compound enables nucleophilic reactions (e.g., sulfonation or acylation ). This contrasts with N-Butyl-N-Boc-glycine, where the butyl group contributes only hydrophobicity .

- In Nome (N-(2-methoxyethyl)glycine), the methoxyethyl side chain enhances membrane crystallinity but reduces amine reactivity compared to aminoethyl derivatives .

Research Findings and Data

Key Observations:

- The aminoethyl side chain in this compound improves aqueous solubility (vs. butyl or tert-butyl analogues), critical for biological applications .

- Dual-protected derivatives like Boc-Aeg(Fmoc) show versatility but require complex orthogonal deprotection .

Biological Activity

N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine, commonly referred to as N-Boc-2-aminoethylglycine, is a derivative of glycine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in peptide synthesis and has implications in drug design and development.

Synthesis

The synthesis of N-Boc-2-aminoethylglycine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, which enhances the stability and reactivity of the amino acid during subsequent reactions. Various methods have been reported for its synthesis, including the use of di-tert-butyl dicarbonate (Boc2O) under mild conditions, which allows for high yields and purity .

Biological Activity

N-Boc-2-aminoethylglycine exhibits several biological activities that are critical for its application in medicinal chemistry:

- Antimicrobial Properties : Studies have shown that derivatives of N-(ω-aminoalkylene) amino acids, including N-Boc-2-aminoethylglycine, possess antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes and inhibit growth .

- Peptide Synthesis : As a protected amino acid, N-Boc-2-aminoethylglycine is utilized in solid-phase peptide synthesis. Its Boc protection allows for selective deprotection under acidic conditions, facilitating the construction of complex peptide structures .

- Drug Delivery Systems : The compound has been explored in the context of antibody-drug conjugates (ADCs), where it serves as a linker or building block that enhances the stability and efficacy of therapeutic agents. This application highlights its role in targeted drug delivery systems .

Case Studies

- Antimicrobial Activity : A study demonstrated that N-Boc-2-aminoethylglycine derivatives exhibited significant inhibitory effects against various bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents .

- Peptide Ubiquitination : Research has shown that N-Boc-2-aminoethylglycine can be effectively utilized in peptide ubiquitination processes, which are crucial for regulating protein degradation and cellular signaling pathways. This application underscores its importance in biochemical research and therapeutic development .

- Stability in Drug Formulations : In vivo studies have indicated that peptides incorporating N-Boc-2-aminoethylglycine exhibit improved metabolic stability compared to their unprotected counterparts, suggesting enhanced pharmacokinetic profiles suitable for therapeutic use .

Research Findings

Recent findings reveal that modifications to the structure of N-Boc-2-aminoethylglycine can significantly influence its biological properties:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl chains | Enhanced membrane permeability and antimicrobial activity |

| Variation in Boc protection | Altered stability and reactivity during peptide synthesis |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine?

- Methodology : The compound is typically synthesized via a two-step process:

Boc Protection : Glycine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (e.g., NaOH) to form N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH). This step ensures amino group protection .

Aminoethylation : Boc-Gly-OH is then coupled with 2-aminoethanol or its derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) to introduce the aminoethyl group. Reaction conditions (e.g., solvent: DMF, temperature: 0–25°C) are critical for yield optimization .

- Key Data : The final product is purified via recrystallization (common solvents: ethyl acetate/hexane) or column chromatography, with purity confirmed by HPLC (>95%) .

Q. How is this compound characterized spectroscopically?

- Analytical Techniques :

- NMR : <sup>1</sup>H NMR (DMSO-d6) shows distinct peaks: δ 1.39 ppm (t-Bu group), δ 3.25–3.45 ppm (methylene groups in aminoethyl chain), and δ 6.80–7.20 ppm (amide protons). <sup>13</sup>C NMR confirms Boc-group carbons (~155 ppm for carbonyl) .

- FT-IR : Peaks at ~1680 cm<sup>-1</sup> (C=O stretch of carbamate) and ~3300 cm<sup>-1</sup> (N-H stretch) .

- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 217.2 (calculated for C9H18N2O4) .

Q. What are the solubility and storage recommendations?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water or non-polar solvents. Conflicting reports exist for aqueous solubility (e.g., 5–10 mg/mL at pH 7), necessitating pH adjustment for dissolution .

- Storage : Store at –20°C under inert gas (N2 or Ar) to prevent hydrolysis of the Boc group. Long-term stability tests indicate <5% degradation over 12 months under recommended conditions .

Advanced Research Questions

Q. How is this compound utilized in peptide-mimetic combinatorial library construction?

- Application : The aminoethyl-glycine backbone serves as a scaffold for non-natural peptide analogs, enabling resistance to proteolytic degradation. For example:

- Glycoconjugate Synthesis : Malonyl-linked glycoconjugates are prepared via amide bond formation between the aminoethyl group and activated carbohydrate derivatives (e.g., peracetylated sugars). This methodology supports diverse library generation for glycopeptide drug discovery .

- Solid-Phase Synthesis : The Boc group allows orthogonal protection strategies during automated peptide synthesis, with cleavage achieved using TFA/CH2Cl2 (1:1 v/v) .

Q. How can researchers resolve contradictions in solubility data across studies?

- Troubleshooting :

pH-Dependent Solubility : Test solubility across pH 4–9 (e.g., citrate-phosphate buffers). The compound’s zwitterionic nature may explain discrepancies, as protonation states affect solubility .

Co-solvent Systems : Evaluate solvents like THF/H2O (1:1) or DMSO/PBS mixtures to enhance solubility for biological assays .

Dynamic Light Scattering (DLS) : Use DLS to detect aggregation in aqueous solutions, which may lead to underestimated solubility values .

Q. What strategies optimize Boc deprotection without side reactions?

- Deprotection Conditions :

- Acidolysis : Use 4 M HCl/dioxane (2 h, 0°C) for selective Boc removal. Avoid prolonged exposure to minimize aminoethyl chain degradation .

- Microwave-Assisted Deprotection : 10% TFA in DCM under microwave irradiation (50°C, 10 min) achieves >90% deprotection yield while reducing side-product formation .

- Monitoring : Track reaction progress via TLC (Rf shift) or <sup>19</sup>F NMR if fluorinated tags are present .

Q. Which analytical methods validate purity and stability in biological assays?

- HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in H2O to acetonitrile) with UV detection at 214 nm. Retention time: ~8.2 min .

- Stability Testing : Incubate the compound in PBS (37°C, 24 h) and analyze degradation products via LC-MS. Reported half-life: >6 h under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.